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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Tris(dimethylamino)antimony (TDMASD) is a high-purity organometallic precursor
increasingly utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer
Deposition (ALD) for the fabrication of high-quality, antimony-containing thin films. Its favorable
physical properties, including high volatility and a lower decomposition temperature compared
to traditional antimony sources, make it an attractive candidate for the precise, low-temperature
deposition of various functional materials. These materials are integral to the development of
next-generation infrared detectors, high-speed electronics, and phase-change memory
devices.

This document provides detailed application notes and experimental protocols for the use of
TDMASDb in MOCVD and ALD processes, aimed at researchers, scientists, and professionals in
materials science and drug development who are exploring novel thin film applications.

Physicochemical Properties of
Tris(dimethylamino)antimony

A thorough understanding of the precursor's properties is fundamental to designing successful
deposition processes. Key physicochemical data for TDMASb are summarized in the table
below.
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Property Value

Chemical Formula CeH18N3Sb

Molecular Weight 253.99 g/mol [1]

CAS Number 7289-92-1[1]
Appearance Colorless liquid

Density 1.325 g/mL at 25 °C[1]
Boiling Point 32-34 °C at 0.45 mmHg
Vapor Pressure 1.04 Torr at 30 °C

Soluble in organic solvents. Reacts with water.

Solubility 2]

Metal-Organic Chemical Vapor Deposition (MOCVD)
Applications

TDMASD serves as a valuable precursor for the MOCVD of various antimony-based compound
semiconductors. Its use often leads to reduced carbon contamination in the grown films
compared to alkyl-antimony precursors.

MOCVD of Gallium Antimonide (GaSb)

Gallium antimonide is a key material for infrared detectors and thermophotovoltaic devices. The
use of TDMASD allows for deposition at relatively low temperatures.

Experimental Protocol: MOCVD of GaSb

This protocol outlines the deposition of GaSb thin films on a GaAs substrate using TDMASb
and Trimethylgallium (TMGa).

e Precursors:

o Antimony Source: Tris(dimethylamino)antimony (TDMASD)
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o Gallium Source: Trimethylgallium (TMGa)

e Substrate: GaAs (100)
o Deposition Parameters:
o Reactor Pressure: 50 Torr[3]
o Substrate Temperature: 530-540 °C[3]
o V/I Ratio: ~1.0[3]
o Carrier Gas: High-purity H2 or N2

Experimental Workflow:
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MOCVD Workflow for GaSb Deposition

Quantitative Data: GaSb Film Properties

Parameter Value Reference
Growth Temperature 530-540 °C [3]
V/IIl Ratio ~1.0 [3]
Doping Type p-type [3]
Hole Concentration 4.3 x 107 cm—3 [3]
Mobility 616 cm?/V-s [3]
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MOCVD of Indium Antimonide (InSh)

InSb is a narrow-bandgap semiconductor with applications in high-speed electronics and long-
wavelength infrared detectors.

Experimental Protocol: MOCVD of InSb

This protocol describes the growth of InSb thin films using TDMASb and Trimethylindium
(TMIn).

e Precursors:
o Antimony Source: Tris(dimethylamino)antimony (TDMASDb)
o Indium Source: Trimethylindium (TMIn)
o Substrate: InSb or GaAs
o Deposition Parameters:
o Reactor Pressure: 76-660 Torr
o Substrate Temperature: 285-500 °C
o V/III Ratio: 0.63-8.6

Logical Relationship of MOCVD Parameters for InSb Growth:
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Key Parameter Interactions in InSb MOCVD

Quantitative Data: InSb Film Properties

Parameter Value

Growth Temperature 285-500 °C

Reactor Pressure 76-660 Torr

V/Ill Ratio 0.63-8.6

Growth Rate 0.06-0.67 um/h

Doping Type p-type (>400 °C), n-type (~400 °C)

Atomic Layer Deposition (ALD) Applications

The self-limiting nature of ALD allows for the deposition of ultra-thin, conformal films with
precise thickness control at the atomic level. TDMASD is a suitable precursor for low-
temperature ALD processes.
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ALD of Elemental Antimony

Elemental antimony thin films are of interest for phase-change memory and thermoelectric
applications.

Experimental Protocol: Low-Temperature ALD of Antimony

This protocol details the deposition of elemental antimony films using TDMASb and
Tris(trimethylsilyl)antimony ((MesSi)sSh).

e Precursors:
o Antimony Source 1: Tris(dimethylamino)antimony (TDMASb)
o Antimony Source 2: Tris(trimethylsilyl)antimony ((MesSi)sSb)

e Substrate: Si (100)

o Deposition Parameters:
o Substrate Temperature: 60-80 °C

o Pulse Sequence (typical starting point):

TDMASD pulse: 1.0 s

N2 purge: 10.0 s

(MesSi)sSb pulse: 1.0 s

N2 purge: 10.0 s

ALD Cycle for Elemental Antimony:

Surface Reaction A - Remove Excess 2. N2 Purge Surface Reaction B _ Remove Byproducts 4. N2 Purge .
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One ALD Cycle for Elemental Antimony

Quantitative Data: Antimony Film Properties

Parameter Value
Deposition Temperature 60-80 °C

] ] High purity confirmed by XRD and Raman
Film Purity

spectroscopy

ALD of Antimony Oxide (Sb20s)

Antimony oxide films have applications as transparent conducting oxides and in gas sensors.
Experimental Protocol: ALD of Antimony Oxide

This protocol describes the deposition of antimony oxide thin films using TDMASb and ozone
(O3).

e Precursors:
o Antimony Source: Tris(dimethylamino)antimony (TDMASD)
o Oxidant: Ozone (O3)
e Substrate: Si (100)
o Deposition Parameters:
o Substrate Temperature: 120 °C
o Growth per Cycle (GPC): ~0.185 nm/cycle
o Pulse Sequence (typical starting point):
= TDMASD pulse: 0.5 s

= N2 purge: 8.0s
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» Ospulse:05s
= N2 purge: 8.0s

Quantitative Data: Antimony Oxide Film Properties

Parameter Value
Deposition Temperature 120 °C
Resulting Film Sh20s
Growth per Cycle ~0.185 nm

ALD of Antimony Sulfide (Sbh2S3)

Antimony sulfide is a promising material for photovoltaic and thermoelectric applications.
Experimental Protocol: ALD of Antimony Sulfide

This protocol outlines the deposition of antimony sulfide thin films using TDMASb and hydrogen
sulfide (H2S).

e Precursors:
o Antimony Source: Tris(dimethylamino)antimony (TDMASD)
o Sulfur Source: Hydrogen Sulfide (Hz2S)

e Substrate: Si (100)

o Deposition Parameters:

[¢]

Substrate Temperature: 150 °C

o

Growth per Cycle (GPC): 0.018 nm/cycle

o

Pulse Sequence (typical starting point):
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TDMASD pulse: 1.0 s

N2 purge: 10.0 s

H2S pulse: 1.0 s

N2 purge: 10.0 s

Quantitative Data: Antimony Sulfide Film Properties

Parameter Value
Deposition Temperature 150 °C
Resulting Film Sh2Ss
Growth per Cycle 0.018 nm

Safety Considerations

Tris(dimethylamino)antimony is a water-reactive, flammable, and toxic compound.[2] It
should be handled in an inert atmosphere (e.g., a glovebox) by trained personnel. Appropriate
personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and
compatible gloves, must be worn. The MOCVD and ALD systems must be equipped with
proper safety interlocks and exhaust ventilation with abatement systems to handle the
precursor and its byproducts. Always consult the Safety Data Sheet (SDS) before handling this
chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Tris(dimethylamino)antimony: A Versatile Precursor for
Advanced Thin Film Deposition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3152151#tris-dimethylamino-antimony-as-a-
precursor-for-mocvd-and-ald]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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